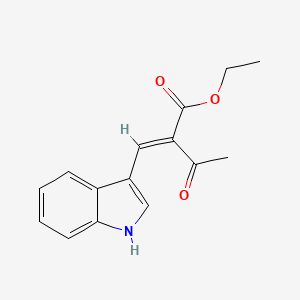![molecular formula C19H22N2OS B5719988 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5719988.png)
1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine, also known as MPTP, is a chemical compound that has been widely studied for its potential therapeutic applications. MPTP belongs to the class of piperazine derivatives and is a potent inhibitor of monoamine oxidase (MAO) enzymes.
作用机制
1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine acts as a potent inhibitor of monoamine oxidase enzymes, which are responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of these enzymes, 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine increases the levels of these neurotransmitters in the brain, leading to improved neurotransmission and neuroprotection.
Biochemical and Physiological Effects:
1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to improved neurotransmission. 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine has also been shown to have antioxidant properties and can protect against oxidative stress-induced damage.
实验室实验的优点和局限性
One of the main advantages of 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine is its potent inhibitory activity against monoamine oxidase enzymes, which makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine is its toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine. One area of research is the development of novel 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine derivatives with improved therapeutic properties and reduced toxicity. Another area of research is the investigation of the potential use of 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine in the treatment of other neurological disorders such as Alzheimer's disease and Huntington's disease. Additionally, further research is needed to elucidate the exact mechanisms underlying the neuroprotective effects of 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine.
In conclusion, 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its potent inhibitory activity against monoamine oxidase enzymes makes it a valuable tool for studying the role of these enzymes in various biological processes. However, its toxicity can limit its use in certain experiments, and further research is needed to fully elucidate its mechanisms of action and potential therapeutic applications.
合成方法
The synthesis of 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine involves the reaction of 1-(4-methylphenyl)thioacetyl chloride with phenylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
科学研究应用
1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, depression, and anxiety. The compound has been shown to have neuroprotective effects and can prevent the degeneration of dopaminergic neurons in the brain.
属性
IUPAC Name |
2-(4-methylphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-16-7-9-18(10-8-16)23-15-19(22)21-13-11-20(12-14-21)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPDFWVDOGDXKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylpiperazin-1-yl)-2-(p-tolylthio)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(diphenylphosphoryl)methyl]pyridine](/img/structure/B5719926.png)
![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5719929.png)

![N-[4-(cyanomethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5719938.png)
![N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5719949.png)

![1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5719966.png)


![1-(2,3-dimethylphenyl)-4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5719983.png)


